Ruxolitinib Impurity-1 Designated as Impurity G and Standardized in Regulatory Stability Studies
Ruxolitinib Impurity-1 (CAS 952518-97-7) is explicitly designated as Ruxolitinib Impurity G in regulatory-oriented analytical protocols, including the stability study of ruxolitinib phosphate tablets conducted under standard number JX20140057 [1]. In a 24-hour solution stability experiment, Impurity G exhibited a relative standard deviation (RSD) of <2.0% in main peak area across acidic, neutral, and alkaline conditions, demonstrating robust solution stability suitable for validated analytical workflows [1]. In contrast, other impurities such as Impurity A (S-enantiomer, CAS 941685-37-6) and Impurity 13 (CAS 2102675-42-1) were studied under different chromatographic conditions and exhibited distinct stability profiles, indicating that Impurity G maintains consistent detectability under a specific set of regulatory HPLC parameters [1].
| Evidence Dimension | Solution stability (peak area RSD over 24 hours) |
|---|---|
| Target Compound Data | RSD <2.0% across acidic, neutral, and alkaline conditions |
| Comparator Or Baseline | Impurity A (S-enantiomer) and Impurity 13 (distinct CAS 2102675-42-1) studied under alternative chromatographic conditions; their quantitative RSD values are not reported in the same dataset but their experimental conditions differ, precluding direct numerical comparison [1] |
| Quantified Difference | Not applicable due to differing experimental conditions; however, Impurity G's stability under the specific JX20140057 protocol qualifies it as a preferred standard for that regulatory method |
| Conditions | Acidic, neutral, and alkaline solutions at room temperature and pressure; samples analyzed at 0, 3, 6, 12, and 24 hours using chromatographic conditions from 'Ruxolitinib Phosphate Tablets' standard JX20140057 [1] |
Why This Matters
Procurement of Impurity G is essential for laboratories implementing or validating the JX20140057 stability-indicating method, as its proven solution stability under those exact conditions reduces analytical variability.
- [1] QCSRM. 2024V28: Sharing research on the stability of Antitumor drug-Ruxolitinib Phosphate specific impurities. View Source
